

physical and chemical properties of 3-Bromo-4-morpholinobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-morpholinobenzaldehyde

Cat. No.: B1290534

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-4-morpholinobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-morpholinobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its unique structure, featuring a reactive aldehyde group, a nucleophilic morpholine moiety, and a bromine atom on the aromatic ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its core physical and chemical properties, a plausible synthetic protocol, and a summary of its safety and handling guidelines.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of **3-Bromo-4-morpholinobenzaldehyde** are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	263349-24-2[1][2][3]
Molecular Formula	C ₁₁ H ₁₂ BrNO ₂ [1][2][3]
MDL Number	MFCD06656549[1][3]
InChI	InChI=1S/C11H12BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2[2]
InChI Key	ARPSCKOKVZPRIN-UHFFFAOYSA-N[2]
SMILES	C1COCCN1C2=C(C=C(C=C2)C=O)Br[3]

Table 2: Physical and Chemical Properties

Property	Value
Molecular Weight	270.12 g/mol [1]
Appearance	Off-white to white solid[1]
Purity	≥98%[2]
Melting Point	Not available[1]
Boiling Point	406.8 ± 45.0 °C (Predicted at 760 Torr)[1][3]
Density	1.495 ± 0.06 g/cm ³ (Predicted at 20°C)[1]
Refractive Index	1.609 (Predicted)[1]
Solubility	Not available[1]

Synthesis and Reactivity

While specific, peer-reviewed synthesis protocols for **3-Bromo-4-morpholinobenzaldehyde** are not readily available, a plausible and efficient route can be derived from established methodologies for analogous compounds, such as nucleophilic aromatic substitution.

Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the reaction of 3-bromo-4-fluorobenzaldehyde with morpholine, a common method for synthesizing N-arylmorpholines.

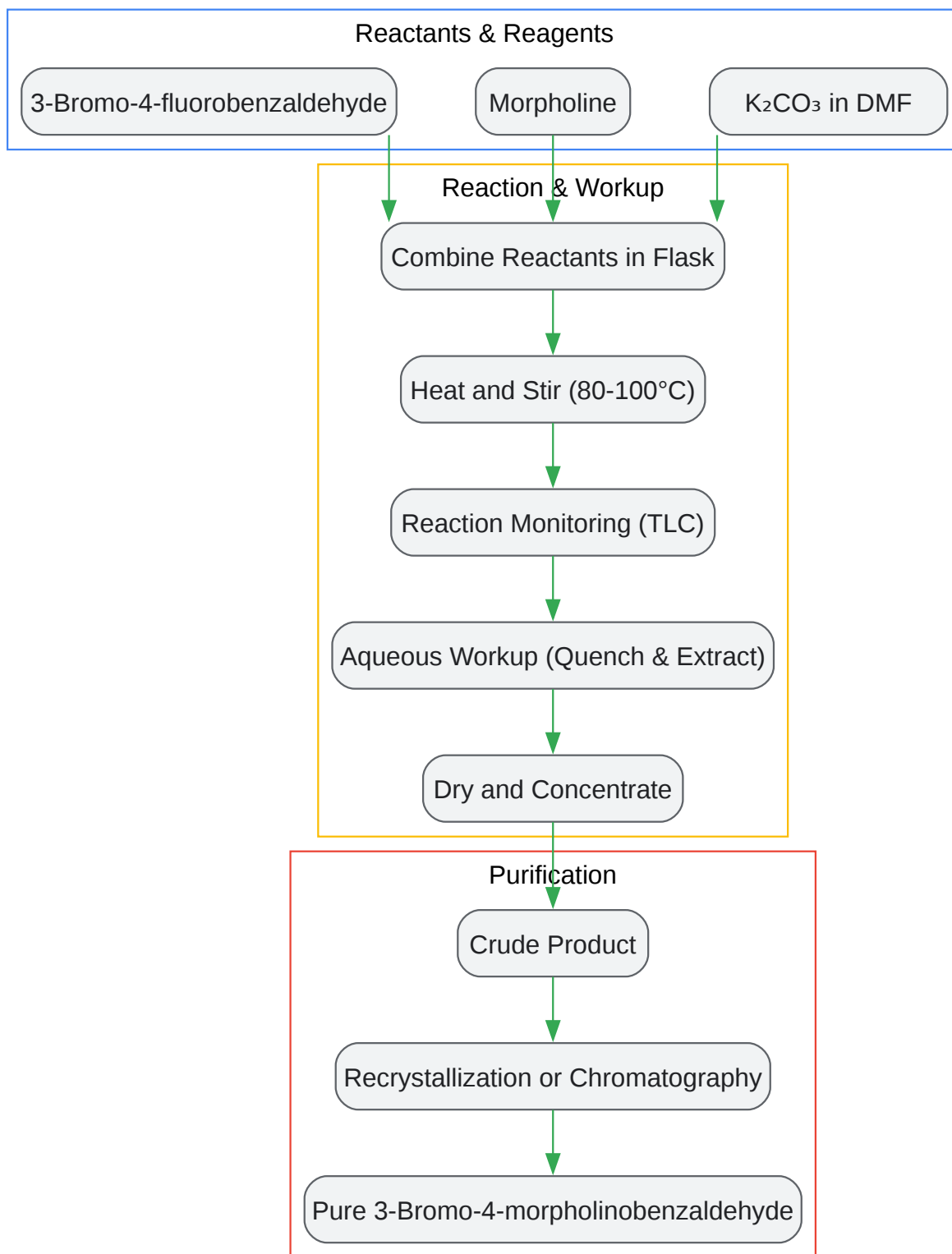
Materials:

- 3-Bromo-4-fluorobenzaldehyde
- Morpholine (≥ 1.5 equivalents)
- Potassium Carbonate (K_2CO_3 , ≥ 2.0 equivalents)
- N,N-Dimethylformamide (DMF, anhydrous)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluorobenzaldehyde (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
- Stir the suspension at room temperature for 10 minutes.
- Add morpholine (1.5 eq) to the mixture dropwise via syringe.
- Heat the reaction mixture to 80-100°C and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3x volumes).

- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization or column chromatography to obtain pure **3-Bromo-4-morpholinobenzaldehyde**.



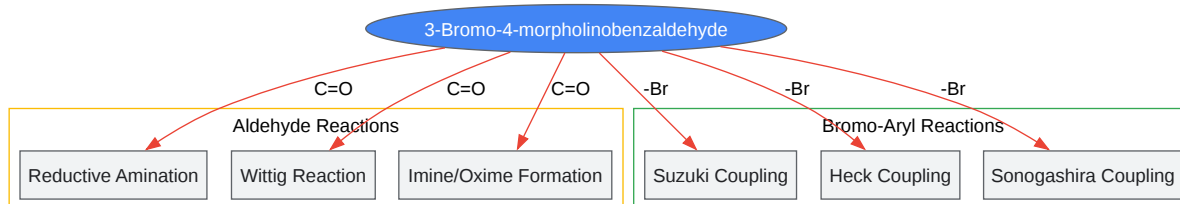
[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **3-Bromo-4-morpholinobenzaldehyde**.

Chemical Reactivity

The reactivity of **3-Bromo-4-morpholinobenzaldehyde** is dictated by its three primary functional groups, making it a versatile scaffold.

- **Aldehyde Group:** The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines, oximes, and hydrazones.
- **Bromo-Aryl Group:** The bromine atom can be substituted via various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.
- **Morpholine Group:** The tertiary amine of the morpholine ring can act as a base or ligand. Its electron-donating nature activates the aromatic ring towards electrophilic substitution, although the steric hindrance and the presence of the bromine atom influence the regioselectivity.



[Click to download full resolution via product page](#)

Caption: Potential reaction pathways for **3-Bromo-4-morpholinobenzaldehyde**.

Biological Context and Applications

Currently, there is no specific information in the public domain detailing the involvement of **3-Bromo-4-morpholinobenzaldehyde** in defined signaling pathways or its use as a drug. Its primary role is that of a chemical intermediate. The morpholine substructure is a common

feature in many approved drugs due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability. Therefore, this compound is a valuable starting material for generating libraries of novel compounds for drug discovery screening.

Safety and Handling

3-Bromo-4-morpholinobenzaldehyde should be handled with care in a laboratory setting by trained personnel.

- Hazard Classification: The compound is classified as harmful if swallowed (H302).[1] Similar structures are known to cause skin and eye irritation and may cause respiratory irritation.[4][5]
- Signal Word: Warning[1][4]
- Precautionary Measures:
 - Use only in a well-ventilated area and avoid breathing dust.[4][5]
 - Wear protective gloves, eye protection, and face protection.[1][4]
 - Wash hands and any exposed skin thoroughly after handling.[4]
 - Do not eat, drink, or smoke when using this product.[4][5]
- Storage: Store in a tightly closed container in a refrigerator (2 to 8 °C) under an inert atmosphere.[1]

This technical guide is intended for research purposes only and should not be considered a guarantee of the product's properties or safety. Users should consult the relevant Safety Data Sheet (SDS) before use and conduct their own risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Benzaldehyde, 3-bromo-4-(4-morpholinyl)- | CymitQuimica [cymitquimica.com]
- 3. 3-Bromo-4-(N-morpholino)benzaldehyde | 263349-24-2 | NKA34924 [biosynth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [physical and chemical properties of 3-Bromo-4-morpholinobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290534#physical-and-chemical-properties-of-3-bromo-4-morpholinobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com